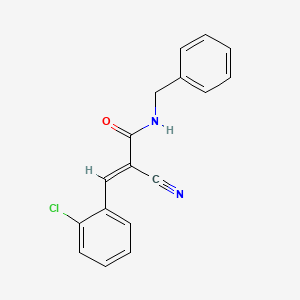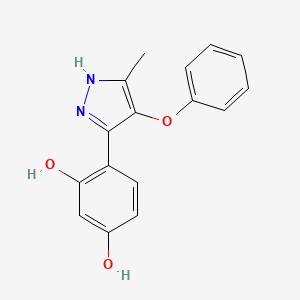
4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group. The compound’s molecular formula is C16H14N2O3, and it has a molecular weight of 282.29 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol typically involves the reaction of appropriate phenylpyrazole derivatives with benzene-1,3-diol under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
科学研究应用
4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on pyruvate dehydrogenase kinase isozyme 4, affecting mitochondrial function .
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol: Similar structure but with a methoxy group instead of a phenoxy group.
4-Ethyl-6-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-benzene-1,3-diol: Contains an ethyl group in addition to the phenoxy and pyrazole groups
Uniqueness
4-(3-Methyl-4-phenoxy-1H-pyrazol-5-yl)benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group contributes to its reactivity and potential interactions with biological targets .
属性
IUPAC Name |
4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-10-16(21-12-5-3-2-4-6-12)15(18-17-10)13-8-7-11(19)9-14(13)20/h2-9,19-20H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURKGCGPTUUAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
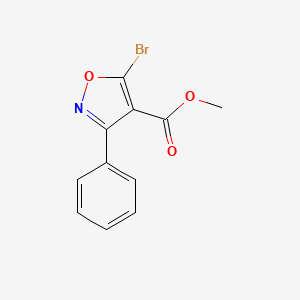
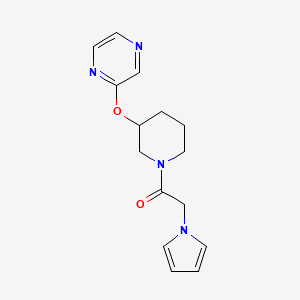
![1'-(3-Chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2947657.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2947659.png)
![3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2947660.png)
![(Z)-4-acetyl-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2947663.png)
amine hydrochloride](/img/structure/B2947665.png)
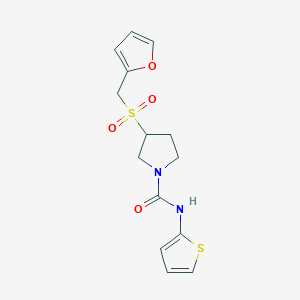
![N-(4-methoxyphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2947667.png)
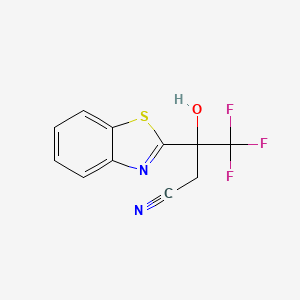
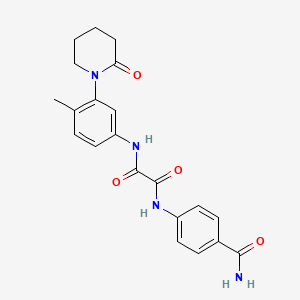
![N-(5-chloro-2-cyanophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2947675.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2947676.png)
